Mgb-BP-3

概要

説明

MGB-BP-3 is a potential first-in-class antibiotic, a Strathclyde Minor Groove Binder (S-MGB), that has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease . It is an antibiotic that has been shown to be active against a broad range of important multi-resistant Gram-positive pathogens .

Synthesis Analysis

MGB-BP-3 is a novel antibiotic candidate derived by chemical synthesis and Structure-Activity Relationship (SAR) from Distamycin, a natural product antibiotic that acts by binding to the minor groove of DNA .

Molecular Structure Analysis

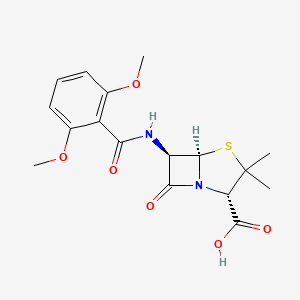

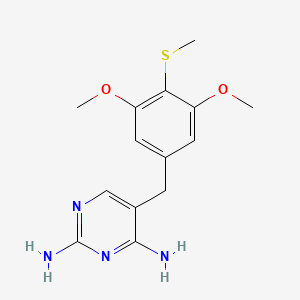

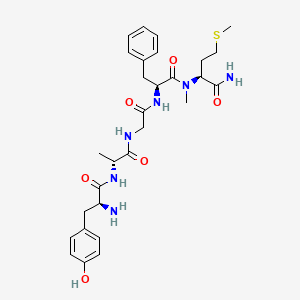

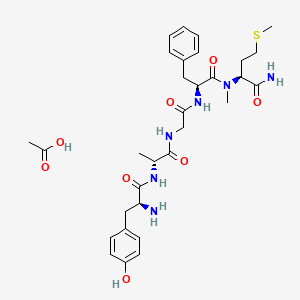

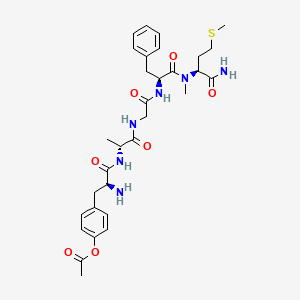

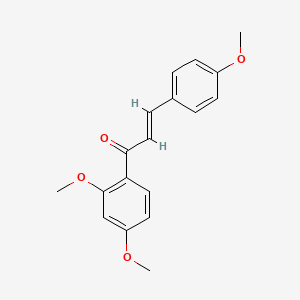

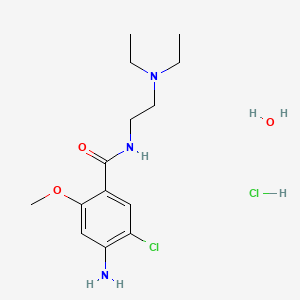

The molecular formula of MGB-BP-3 is C36H37N7O4 . The exact mass is 631.29 and the molecular weight is 631.737 .

Physical And Chemical Properties Analysis

MGB-BP-3 is a solid substance . It is soluble in DMSO up to 125 mg/mL with ultrasonic assistance .

科学的研究の応用

Antibiotic Properties and Mechanism of Action

MGB-BP-3, a Strathclyde Minor Groove Binder (S-MGB), has shown potential as a first-in-class antibiotic. It has successfully completed Phase IIa clinical trials for treating Clostridioides difficile associated disease. The mechanism of action of MGB-BP-3 primarily involves significant inhibition of bacterial growth in Gram-positive bacteria. This action is due to its strong interactions with bacterial DNA in both Gram-negative and Gram-positive bacteria, as demonstrated through various assays like ultraviolet–visible thermal melting and fluorescence intercalator displacement. MGB-BP-3's ineffectiveness against Gram-negative pathogens is attributed to inefficient intracellular accumulation, resulting from permeation and efflux issues. Notably, MGB-BP-3 interferes with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV, crucial enzymes in bacteria like Staphylococcus aureus and Escherichia coli (Hind et al., 2022).

Transcriptomic Analysis and Bactericidal Action

A transcriptomic analysis of Staphylococcus aureus exposed to MGB-BP-3 revealed significant changes in the expression profile of numerous essential genes, which are vital for critical cellular processes like glycolysis, the pentose phosphate pathway, and nucleotide biosynthesis. This analysis suggests a broad bactericidal mode of action at the transcriptional level of multiple essential genes. DNA binding assays confirmed MGB-BP-3's binding to regions upstream of down-regulated essential genes, indicating its potential role in transcriptional arrest. Moreover, the inability to evolve resistance to MGB-BP-3, unlike with other antibiotics, emphasizes its unique and potent bactericidal nature (Nieminen et al., 2019).

Promoter Isomerisation Inhibition

Further studies on the mode of action of MGB-BP-3 highlight its ability to bind to and inhibit multiple essential promoters on the Staphylococcus aureus chromosome. This is achieved through the repression of promoter isomerisation by RNA polymerase holoenzyme, affecting processes like DNA replication and peptidoglycan biosynthesis. The substantial downregulation of key promoters suggests a challenging environment for the bacteria to survive and evolve resistance (Kerr et al., 2021).

Safety and Hazards

将来の方向性

MGB-BP-3 has successfully completed its End-of-Phase 2 meeting with the FDA, marking an important milestone for the company and its lead product . The FDA confirmed that the design and the endpoints of the two prospective Phase 3 studies were appropriate . The Phase 3 studies, which are expected to recruit approximately 900 patients, will include superiority of MGB-BP-3 against vancomycin in the critical measure of sustained clinical response as one of their endpoints .

作用機序

Target of Action

MGB-BP-3, a Strathclyde Minor Groove Binder (S-MGB), primarily targets the DNA of bacteria . It has strong interactions with its intracellular target, DNA, in both Gram-negative and Gram-positive bacteria .

Mode of Action

MGB-BP-3 binds to dsDNA as a dimer . This binding is confirmed through ultraviolet-visible (UV-vis) thermal melting and fluorescence intercalator displacement assays . Additionally, MGB-BP-3 is able to interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV of both Staphylococcus aureus and Escherichia coli .

Biochemical Pathways

MGB-BP-3 affects the biochemical pathways related to DNA replication and peptidoglycan biosynthesis . By binding to DNA, it inhibits the formation of transcription complexes . Furthermore, it interferes with the action of type II bacterial topoisomerases .

Pharmacokinetics

It is noted that inefficient intracellular accumulation, through both permeation and efflux, is the likely reason for the lack of gram-negative activity .

Result of Action

MGB-BP-3 has a very fast bactericidal effect . It can kill Clostridioides difficile in its vegetative form before it forms spores, thus achieving initial cure and preventing the disease from recurring by reducing the total burden of C. difficile . . coli reporter strains .

Action Environment

It is known that mgb-bp-3’s activity is selective against gram-positive bacteria . The recognition that MGB-BP-3 can target DNA of Gram-negative organisms will enable further iterations of design to achieve a Gram-negative active S-MGB .

特性

IUPAC Name |

1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKXCVYZBVOWBR-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mgb-BP-3 | |

CAS RN |

1000277-08-6 | |

| Record name | MGB-BP-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MGB-BP-3 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MGB-BP-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MGB-BP-3 interact with its target and what are the downstream effects?

A: MGB-BP-3 is a Strathclyde Minor Groove Binder (S-MGB) that primarily targets Gram-positive bacteria. Research indicates that it functions by binding to the minor groove of DNA, specifically at essential SigA promoters. [] This binding inhibits promoter isomerization by RNA polymerase holoenzyme, effectively disrupting bacterial transcription. [] The downstream effects of this interaction include the downregulation of essential genes involved in vital processes like DNA replication, cell wall integrity, and energy production. [, ] For example, genes involved in glycolysis, the pentose phosphate pathway, and the TCA cycle are affected. [] This multi-target approach leads to a bactericidal effect and likely contributes to the low potential for resistance development. [, ]

Q2: Why is MGB-BP-3 ineffective against Gram-negative bacteria?

A: Although MGB-BP-3 can bind to the DNA of both Gram-positive and Gram-negative bacteria in vitro, [] its activity against Gram-negative bacteria is significantly limited. This limitation is attributed to poor intracellular accumulation due to inefficient permeation through the outer membrane and active efflux mechanisms. []

Q3: Has MGB-BP-3 shown potential for overcoming antibiotic resistance?

A: MGB-BP-3 demonstrates promise in mitigating antibiotic resistance. Laboratory-directed evolution experiments using S. aureus showed no development of resistance to MGB-BP-3, even when exposed to sub-inhibitory concentrations. [] This is in contrast to rifampicin, a single-target RNA polymerase inhibitor, where resistance emerged rapidly under similar conditions. [] The multi-target nature of MGB-BP-3, affecting various essential genes and pathways, likely contributes to this low resistance development potential. []

Q4: What is the current clinical trial status of MGB-BP-3?

A: MGB-BP-3 has successfully completed a Phase IIa clinical trial as an orally administered drug for treating Clostridioides difficile infections. [] The results indicated superior efficacy compared to the current standard treatment, vancomycin. []

Q5: What are the future directions for MGB-BP-3 research?

A5: Future research on MGB-BP-3 will likely focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。